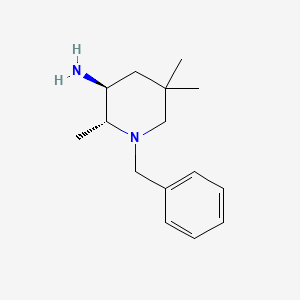

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

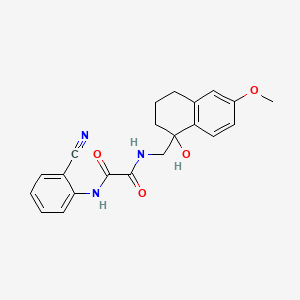

“(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine” is a complex organic compound. The (2R,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “1-Benzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) attached to the first carbon of the piperidine ring. The “2,5,5-trimethyl” part indicates that there are methyl groups (CH3) attached to the 2nd and 5th carbons of the piperidine ring. The “piperidine” is a six-membered ring with one nitrogen atom, and the “3-amine” indicates an amine functional group (NH2) attached to the third carbon of the piperidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and methyl groups, and the creation of the amine functional group. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the specified stereochemistry. The benzyl group is a planar, aromatic system, while the piperidine ring is not planar due to the presence of the nitrogen atom. The amine group can participate in hydrogen bonding, and the methyl groups can increase the overall hydrophobicity of the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amine group might participate in acid-base reactions or could be alkylated. The piperidine ring could undergo reactions typical for amines, and the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, it would likely be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the amine group might make it a base in certain conditions .Scientific Research Applications

Fluorescent and Colorimetric pH Probes

Research has highlighted the development of highly water-soluble fluorescent and colorimetric pH probes, such as a benzothiazole-derived compound, which demonstrates the potential for similar compounds in intracellular pH imaging due to their outstanding solubility and stability in water (Diana, Caruso, Tuzi, & Panunzi, 2020).

Reactivity and Material Properties in Polymer Chemistry

Another area of application is in the reactivity and material properties of thermosetting resins, where various amines, including trimethylhexamethylenediamine, have been explored as hardeners for benzoxazine monomers, impacting the cure rate and processability of resins (Sun, Wei, Xu, Qu, Liu, & Endo, 2015).

Metal-Organic Frameworks (MOFs)

Amine-functionalized metal-organic frameworks (MOFs) represent a critical area of application, where the inclusion of amine groups enhances the MOFs' catalytic, adsorptive, and separation capabilities. For instance, a study on amine-functionalized mixed-ligand MOFs of UiO-66 topology elucidated the impact of amine functionalization on the stability and porosity of the framework (Chavan, Shearer, Svelle, Olsbye, Bonino, Ethiraj, Lillerud, & Bordiga, 2014).

Catalysis and Synthesis

In catalysis, compounds bearing amine functionalities are instrumental in the development of efficient and reusable catalysts for organic synthesis, such as the selective synthesis of tetrahydro-chromenes, showcasing the versatility of amine-functionalized compounds in facilitating complex chemical transformations (Safarifard, Beheshti, & Morsali, 2015).

Safety And Hazards

properties

IUPAC Name |

(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3/t12-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIORMUPKAICPAC-OCCSQVGLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC(CN1CC2=CC=CC=C2)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)

![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)

![Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2923299.png)

![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)

![(4-Bromophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923306.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2923313.png)